molecular formula C12H17N3O3 B1624943 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine CAS No. 209482-01-9

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Cat. No. B1624943
M. Wt: 251.28 g/mol
InChI Key: PCDGXHKODGQGON-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine, also known as MNMP, is a chemical compound that belongs to the piperazine family. It is a yellow solid substance that is used in scientific research for its unique properties.

properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)11-4-3-10(15(16)17)9-12(11)18-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDGXHKODGQGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474310
Record name 1-(2-METHOXY-4-NITROPHENYL)-4-METHYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

CAS RN

209482-01-9
Record name 1-(2-METHOXY-4-NITROPHENYL)-4-METHYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-methylpiperazine (216 mg, 2.15 mmol), 2-bromo-5-nitroanisole (1 g, 4.3 mmol), potassium carbonate (447 mg, 3.23 mmol), copper (I) bromide (86.6 mg, 0.30 mmol) in pyridine (0.5 ml) and toluene (2 ml) was heated at 100° C. overnight. After cooling, the mixture was partitioned between water and ether and the aqueous phase was further extracted with ethyl acetate. The combined organic phases were dried (Na2SO4) and evaporated under reduced pressure, to give the crude product. This was purified by chromatography on silica gel, eluting with methanol and dichloromethane, to give the title compound (D34) as a yellow/brown oil (80 mg, 15%) MH+=252.
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
447 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
86.6 mg
Type
catalyst
Reaction Step One
Yield
15%

Synthesis routes and methods II

Procedure details

Heat 1-chloro-2-methoxy-4-nitro-benzene (1.0 g, 5.33 mmol) and 1-methylpiperazine (1.33 g, 13.30 mmol) at 100° C. in a sealed tube for 16 h. Cool the mixture to room temperature and partition between dichloromethane (50 mL) and water (50 mL). Separate the organic portion and extract the aqueous portion with dichlorormethane (2×20 mL). Dry the combined organic portions (Na2SO4), filter and concentrate in vacuo to give 1.05 g (78%) of the title compound. MS/ES m/z 252.0 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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